1-(Piperazin-1-yl)but-3-en-2-one
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Overview
Description
1-(Piperazin-1-yl)but-3-en-2-one is an organic compound that features a piperazine ring attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperazin-1-yl)but-3-en-2-one can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with but-3-en-2-one under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Piperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(Piperazin-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a benzothiazole ring instead of a butenone moiety and is known for its antibacterial activity.
1-(Piperazin-1-yl)but-3-en-1-one: Similar to 1-(Piperazin-1-yl)but-3-en-2-one but with a different position of the carbonyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a piperazine ring with a butenone moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-piperazin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H14N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h2,9H,1,3-7H2 |
InChI Key |
KGFNCEVZZDDBTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CN1CCNCC1 |
Origin of Product |
United States |
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